![molecular formula C25H30FN3O5 B3968924 1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968924.png)
1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate, also known as F13714, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. F13714 is a piperazine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of 1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action is thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which is believed to contribute to its therapeutic effects. It has also been shown to have minimal affinity for other neurotransmitter receptors, which suggests that it may have fewer side effects than other antipsychotic and antidepressant drugs.
Advantages and Limitations for Lab Experiments
1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. It has been shown to be highly selective for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying these receptors. It also has a long half-life, which allows for sustained exposure in animal models. However, this compound is not currently available as a commercial drug, which limits its accessibility for research purposes.
Future Directions
There are several future directions for research on 1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate. One area of interest is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Another area of interest is its potential as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop a commercial drug formulation.
Scientific Research Applications
1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has potent antipsychotic effects in animal models, suggesting that it could be a potential treatment for schizophrenia. Another study found that this compound has antidepressant effects in animal models, suggesting that it could be a potential treatment for depression.
properties
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O.C2H2O4/c24-21-8-4-7-20(17-21)23(28)27-11-9-22(10-12-27)26-15-13-25(14-16-26)18-19-5-2-1-3-6-19;3-1(4)2(5)6/h1-8,17,22H,9-16,18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYOUBDKVKNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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